拉米夫定杂质 G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

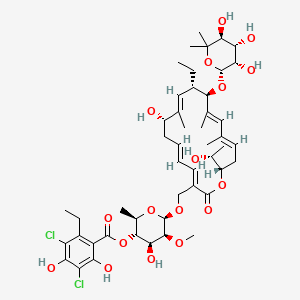

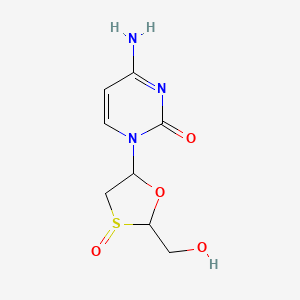

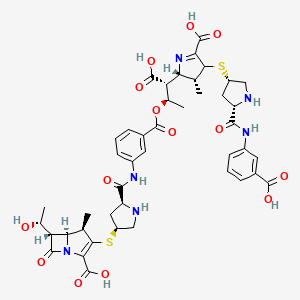

Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .

Molecular Structure Analysis

The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .科学研究应用

降解产物分析:拉米夫定、齐多夫定和奈韦拉平片剂中的一种未知杂质被鉴定为降解产物。该杂质的结构使用各种光谱数据进行表征,并讨论了其形成和机理 (Aparna et al., 2010)。

相对响应因子:一项研究使用反相高效液相色谱 (RP-HPLC) 方法建立了各种拉米夫定相关杂质的相对响应因子。该方法可用于定量拉米夫定齐多夫定口服剂型中已知的相关杂质 (Gordon et al., 2014)。

用于杂质测定的 UPLC 方法:开发了一种快速、选择性和灵敏的分析方法,使用超高效液相色谱 (UPLC) 估算片剂剂型中的拉米夫定相关杂质 (Yellampalli et al., 2018)。

用于药物测定的阻抗传感器:开发了一种阻抗传感器,使用改性玻碳电极测定拉米夫定和替诺福韦。该方法显示出高回收率和低检测限,证明了其在药物分析中的潜力 (Chihava et al., 2018)。

拉米夫定杂质的晶体结构:一项研究详细介绍了拉米夫定杂质的晶体结构,深入了解了其六方堆积和氢键网络。这些信息对于了解杂质在药物制剂中的行为至关重要 (Dutkiewicz et al., 2011)。

用于相关物质的 HPLC 方法:开发了一种高效液相色谱方法,用于分析包括拉米夫定在内的抗逆转录病毒药物组合中的相关物质。该方法旨在有效分离复杂基质中的所有峰 (Tol et al., 2016)。

在乙型肝炎治疗中的临床疗效:发现拉米夫定可有效抑制中国乙型肝炎表面抗原携带者的乙型肝炎病毒 DNA。这表明其在管理慢性乙型肝炎感染中的治疗潜力 (Lai et al., 1997)。

拉米夫定的药代动力学:一项关于拉米夫定药代动力学的详细研究重点介绍了其吸收、分布、代谢和排泄曲线,为其治疗用途提供了重要信息 (Johnson et al., 1999)。

安全和危害

While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

属性

IUPAC Name |

4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQAXFNQNADRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamivudine sulfoxide, (R)- | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)